molecular formula C15H15N5O2 B2468774 6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775535-57-3

6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2468774
CAS No.: 1775535-57-3
M. Wt: 297.318
InChI Key: NXZLBIVSIWKEJJ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a nitrogen-containing heterocyclic compound. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenethylamine derivative with a suitable triazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide stands out due to its unique structure, which combines the triazole and pyrazine ringsIts ability to undergo multiple types of chemical reactions also adds to its versatility as a research compound .

Properties

IUPAC Name

6-methyl-4-oxo-N-(2-phenylethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-9-20-13(15(22)17-10)12(18-19-20)14(21)16-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZLBIVSIWKEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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